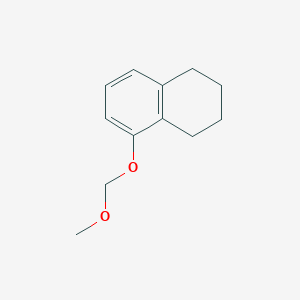

5-(Methoxymethoxy)tetralin

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

5-(methoxymethoxy)-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C12H16O2/c1-13-9-14-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7,9H2,1H3 |

InChI Key |

CPBPUMOLJSYBDJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC2=C1CCCC2 |

Origin of Product |

United States |

Reactivity and Transformations of 5 Methoxymethoxy Tetralin Derivatives

Chemical Transformations Involving the Methoxymethoxy Group

The methoxymethyl (MOM) ether in 5-(methoxymethoxy)tetralin is a robust protecting group, stable to many reagents, including bases, nucleophiles, and various oxidizing and reducing agents. However, its primary utility lies in its controlled removal under specific, typically acidic, conditions.

The cleavage of the MOM ether to regenerate the parent phenol (B47542), 5-hydroxytetralin, is a critical step in synthetic pathways utilizing this compound. This deprotection is most commonly achieved under acidic conditions. wikipedia.org The acetal (B89532) nature of the MOM group makes it susceptible to hydrolysis by a range of Brønsted and Lewis acids. wikipedia.org

Common methods for the deprotection of MOM ethers include treatment with mineral acids, such as hydrochloric acid in a protic solvent like methanol (B129727). Milder, more selective conditions can also be employed to avoid side reactions on sensitive substrates. For instance, the use of zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) allows for rapid and efficient removal of MOM groups from phenols and various alcohols, often in less than ten minutes and with high yields. researchgate.net This method offers high selectivity, leaving other common protecting groups intact. researchgate.net

| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | High | |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane (CH₂Cl₂) | Room Temperature, <10 min | High | researchgate.net |

| Bromodi(isopropylthio)borane | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | Good | thieme-connect.de |

While acidic hydrolysis is the standard method for MOM group removal, reductive cleavage offers an alternative pathway for deprotection or transformation. Certain reagents can cleave the C-O bonds of ethers under reducing conditions. For example, the combination of triethylsilane (HSiEt₃) and a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is effective for the reduction of primary alcohols and ethers to the corresponding hydrocarbons. organic-chemistry.org In the context of this compound, such conditions could potentially cleave the ether bond, although this is a less common strategy compared to simple acidic deprotection for revealing the phenol. More specialized applications involve the regioselective reductive cleavage of orthoester intermediates, which can be used to introduce MOM groups onto sterically hindered alcohols, highlighting the diverse reactivity of acetal-type structures under reductive conditions. thieme-connect.de

The stability of the MOM group to many organometallic reagents is a key feature that allows for the functionalization of other positions on the this compound molecule. The MOM-protected ring can undergo reactions such as metal-catalyzed cross-coupling. For instance, if a halide is present on the tetralin ring, Sonogashira or Suzuki coupling reactions can be performed to form new carbon-carbon bonds without affecting the MOM ether. semanticscholar.org This strategy enables the construction of more complex molecular architectures before the final deprotection of the phenolic hydroxyl group. The inertness of the MOM ether allows for a wide range of organometallic transformations to be carried out selectively on other parts of the tetralin scaffold.

Reactions of the Tetralin Skeleton

The tetralin core of the molecule, consisting of a fused benzene (B151609) ring and a cyclohexane (B81311) ring, has its own characteristic reactivity. The aromatic portion can undergo electrophilic substitution, while the saturated ring can participate in dehydrogenation reactions.

The tetralin framework can be converted to the corresponding naphthalene (B1677914) system through dehydrogenation, a process that involves the removal of hydrogen to form a fully aromatic structure. researchgate.net This transformation is typically an endothermic process achieved at elevated temperatures using a catalyst. mdpi.com

Commonly used catalysts for the dehydrogenation of tetralin include nickel-molybdenum (B8610338) (NiMo) or cobalt-molybdenum (CoMo) supported on alumina (B75360) (Al₂O₃). birmingham.ac.uk The reaction converts 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives into their naphthalene counterparts. researchgate.netmdpi.combirmingham.ac.uk This aromatization is a key reaction, for example, in studying hydrogen-donor solvents for heavy oil upgrading. birmingham.ac.uk Studies have shown that tetralin dehydrogenation can lead to coke formation on the catalyst surface, which can be mitigated by the presence of hydrogen. mdpi.combirmingham.ac.uk

| Catalyst | Support | Temperature Range (°C) | Product | Reference |

| NiMo | Al₂O₃ | 300 - 380 | Naphthalene derivative | mdpi.combirmingham.ac.uk |

| CoMo | Al₂O₃ | 300 - 380 | Naphthalene derivative | birmingham.ac.uk |

| Platinum (Pt) | - | N/A | Naphthalene derivative | atamanchemicals.com |

| Zeolites (MOR, FAU) | - | N/A | Naphthalene, Methylindane | atamanchemicals.com |

The benzene ring of the tetralin skeleton is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The 5-(methoxymethoxy) group is an activating, ortho-, para-directing group due to the lone pairs of electrons on the oxygen atom, which can be donated into the ring through resonance. lkouniv.ac.in This directs incoming electrophiles primarily to the C6 and C8 positions.

A key example of this reactivity is bromination. The reaction of tetralin with bromine can proceed via different pathways depending on the conditions. cardiff.ac.ukresearchgate.net High-temperature bromination tends to result in substitution at the benzylic positions (C1 and C4) of the saturated ring. cardiff.ac.ukresearchgate.net However, under conditions favoring electrophilic aromatic substitution (e.g., a Lewis acid catalyst), bromination would be directed by the MOM group to the aromatic ring. Photolytic bromination can lead to polybromination of the saturated ring, which upon subsequent dehydrobromination, can also lead to substituted naphthalene products. researchgate.net

| Reaction | Reagent | Expected Major Product(s) | Reference |

| Bromination | Br₂ / FeBr₃ | 6-Bromo- and 8-Bromo-5-(methoxymethoxy)tetralin | masterorganicchemistry.comlkouniv.ac.in |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro- and 8-Nitro-5-(methoxymethoxy)tetralin | lkouniv.ac.in |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl- and 8-Acyl-5-(methoxymethoxy)tetralin | lkouniv.ac.in |

Functional Group Interconversions on Tetralin Substituents

The this compound scaffold, with its protected phenolic hydroxyl group, serves as a versatile platform for a variety of chemical modifications. The true synthetic utility of this intermediate is realized through the strategic manipulation of other substituents on the tetralin ring system. Functional group interconversions (FGIs) are fundamental to this process, allowing for the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk These transformations are crucial for elaborating the molecular structure and building complexity en route to a final target molecule.

A common strategy involves the introduction of a functional group that can be readily converted into other moieties. For instance, substituents on the tetralin core can be transformed into good leaving groups, such as halides or sulfonates, to facilitate nucleophilic substitution reactions. vanderbilt.edu The conversion of a hydroxyl group to a tosylate, mesylate, or halide (e.g., using SOCl₂, PBr₃, or the Appel reaction) is a standard procedure that activates the position for subsequent reaction with a wide range of nucleophiles. vanderbilt.eduub.edu Similarly, the Finkelstein reaction can be employed to convert an alkyl chloride or bromide to the more reactive alkyl iodide. vanderbilt.edu

In more complex syntheses, functional group interconversions are performed on advanced intermediates. For example, a tetralin derivative bearing a substituent such as a bromo or acetyl group can undergo further transformations. google.com A bromo-substituted tetralin can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. An acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a handle for alpha-functionalization. google.com These interconversions, known to those skilled in the art of organic synthesis, are critical for preparing diverse analogs of a parent compound. google.com

The table below summarizes selected functional group interconversions that can be applied to substituents on the this compound ring.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |

| Alcohol (-OH) | PBr₃, pyridine | Bromide (-Br) | Halogenation |

| Bromide (-Br) | n-BuLi or Mg | Organolithium (-Li) or Grignard (-MgBr) | Metal-Halogen Exchange |

| Ketone (C=O) | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)) | Reduction |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. NaN₃ 3. Heat 4. H₂O | Amine (-NH₂) | Curtius Rearrangement |

| Amide (-CONH₂) | POCl₃, pyridine | Nitrile (-CN) | Dehydration |

| Nitrile (-CN) | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | Reduction |

This table presents common functional group interconversions applicable to organic synthesis.

Cascade and Multicomponent Reactions Incorporating this compound Derivatives

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. semanticscholar.orgnih.gov These processes are characterized by their high atom, pot, and step economy, minimizing waste and bypassing the need to isolate intermediates. nih.govnih.gov Derivatives of this compound, appropriately functionalized, are valuable building blocks for incorporation into such elegant and powerful reaction sequences.

Multicomponent reactions involve the combination of three or more starting materials in a one-pot process, where most of the atoms from the reactants are incorporated into the final product. nih.gov For a this compound derivative to participate in an MCR, it must possess a reactive functional group, such as an aldehyde, ketone, or amine. For instance, a formyl-substituted this compound could serve as the aldehyde component in well-known MCRs like the Biginelli, Hantzsch, or Ugi reactions.

A notable example is the Biginelli-like MCR, where an aldehyde, a β-ketoester, and a source of nitrogen (like urea (B33335) or 3-amino-1,2,4-triazole) condense to form a complex heterocyclic system. semanticscholar.orgmdpi.com By analogy, this compound-6-carbaldehyde could react with ethyl acetoacetate (B1235776) and urea under acidic conditions to generate a dihydropyrimidinone derivative fused with the tetralin ring system. The reaction proceeds through a cascade of events, typically initiated by the formation of an iminium ion, which then undergoes further nucleophilic additions and cyclization. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. A tetralin derivative could be designed to undergo an intramolecular cascade. For example, a tetralin bearing an aldehyde and a nucleophilic moiety connected by a suitable linker could be triggered to undergo a cyclization-addition or cyclization-rearrangement sequence. beilstein-journals.org The strategic placement of reactive groups on the this compound core allows it to act as a linchpin in these complex transformations, leading to the rapid assembly of intricate polycyclic structures.

The following table outlines a hypothetical Biginelli multicomponent reaction incorporating a this compound derivative.

| Component A | Component B | Component C | Catalyst | Product Type |

| This compound-6-carbaldehyde | Ethyl Acetoacetate | Urea | HCl or Lewis Acid | Dihydropyrimidinone-fused tetralin |

| This compound-6-carbaldehyde | Acetone | 3-Amino-1,2,4-triazole | HCl | Tetrahydro ub.edusemanticscholar.orgtriazolo[1,5-a]pyrimidine-substituted tetralin |

This table illustrates the components of a potential multicomponent reaction involving a functionalized this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of 5-(Methoxymethoxy)tetralin is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring, and the protons of the methoxymethyl (MOM) group.

The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the eight protons on the saturated portion of the tetralin core, likely appearing as complex multiplets due to spin-spin coupling. The MOM protecting group would be characterized by two sharp singlets: one for the methylene (B1212753) (-O-CH₂-O-) protons and another for the methoxy (B1213986) (-O-CH₃) protons. Based on typical values for such functional groups, the methoxy protons are anticipated to resonate around 3.5 ppm, while the methylene protons would appear further downfield, around 5.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C6-H, C7-H, C8-H) | 6.7 - 7.2 | Multiplet |

| -O-CH₂-O- | ~5.2 | Singlet |

| -O-CH₃ | ~3.5 | Singlet |

| Aliphatic (C1, C4) | ~2.7 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, a total of 12 distinct signals are expected.

The spectrum would show six signals for the aromatic carbons, with the carbon attached to the MOM ether group (C5) appearing at a characteristic downfield shift. The aliphatic carbons of the tetralin ring (C1, C2, C3, C4) would resonate in the upfield region. The two carbons of the MOM group, the methylene carbon (-O-CH₂-O-) and the methoxy carbon (-O-CH₃), would have distinct chemical shifts, typically around 95 ppm and 56 ppm, respectively. Unusual chemical shifts for methoxy groups can sometimes be observed due to conformational effects, where out-of-plane arrangements can cause deshielding. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C5a, C8a) | 125 - 140 |

| Aromatic (C5) | ~155 |

| Aromatic (C6, C7, C8) | 115 - 130 |

| -O-CH₂-O- | ~95 |

| -O-CH₃ | ~56 |

| Aliphatic (C1, C4) | 20 - 30 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HETCOR)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks between the coupled protons in the aliphatic portion of the tetralin ring (e.g., H1 with H2, H2 with H3, H3 with H4) and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments map protons directly to the carbons to which they are attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals between 1.8 and 2.7 ppm to their respective carbon signals in the 20-30 ppm range.

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Stereochemical Assignment

NOE-based experiments are used to determine the spatial proximity of atoms within a molecule, irrespective of their bonding connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, an NOE would be expected between the protons of the MOM group (-O-CH₂-O-) and the aromatic proton at the C6 position, confirming the placement of the protecting group. Similarly, NOEs between the benzylic protons at C4 and the aromatic proton at C8 would help to confirm assignments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE enhancement might be close to zero.

Solid-State NMR Applications

While less common for routine characterization, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. For this compound, ssNMR could be applied if the compound is crystalline to study its crystal packing, polymorphism, and the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method that offers higher resolution and sensitivity.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tetralin ring and the MOM group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The most diagnostic feature for this molecule would be the strong C-O-C (ether) stretching bands. The acetal (B89532) linkage of the MOM group is expected to produce strong, characteristic absorptions in the fingerprint region, typically around 1150-1050 cm⁻¹.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules and allows for the determination of the molecular weight with high accuracy. For this compound, with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , ESI-MS would be expected to show a prominent molecular ion peak.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 193.26. Depending on the solvent system and additives, other adducts such as [M+Na]⁺ (m/z 215.24) or [M+K]⁺ (m/z 231.21) might also be detected.

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer. The fragmentation of this compound would likely proceed through the cleavage of the methoxymethyl group, a common fragmentation pathway for MOM-protected alcohols and phenols. Key expected fragments would include the loss of formaldehyde (B43269) (CH₂O, 30 Da) and methanol (B129727) (CH₃OH, 32 Da) from the methoxymethyl group.

Table 1: Predicted ESI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |

| [M+H]⁺ | [C₁₂H₁₇O₂]⁺ | 193.12 |

| [M+H - CH₂O]⁺ | Ion resulting from the loss of formaldehyde | 163.11 |

| [M+H - CH₃OH]⁺ | Ion resulting from the loss of methanol | 161.09 |

| [C₇H₇]⁺ | Tropylium ion | 91.05 |

It is important to note that the specific fragmentation pattern can be influenced by the instrument parameters, such as the collision energy.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis.

A typical HPLC system for this purpose would employ a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be dependent on the exact mobile phase composition, flow rate, and column temperature.

Table 2: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from potential starting materials, byproducts, and degradation products, enabling an accurate assessment of its purity.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. To perform XRD analysis, a single crystal of this compound of suitable size and quality would be required.

If a crystal structure were determined, it would provide precise information on bond lengths, bond angles, and the conformation of the tetralin ring and the methoxymethyl group. This data is invaluable for understanding the molecule's steric and electronic properties. As of the latest literature search, a crystal structure for this compound has not been publicly reported. The ability to obtain a suitable crystal would be dependent on the compound's crystallization properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane (B81311), would be expected to exhibit absorption bands characteristic of a substituted benzene derivative. Based on the structure, one would anticipate a primary absorption band (π → π* transition) at a wavelength around 270 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λmax) would be influenced by the methoxymethoxy and the alkyl substituents on the benzene ring.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | ~270 | Data not available |

This spectroscopic technique is often used in conjunction with HPLC for the detection and quantification of the compound.

Computational Chemistry Studies

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity Prediction

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. These approaches can predict a wide range of properties, from ground-state geometries to the intricacies of chemical bonding and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their ground-state properties. For 5-(methoxymethoxy)tetralin, DFT calculations would be instrumental in predicting its optimized geometry, electronic energy, and the distribution of electron density.

Studies on the parent molecule, tetralin, have utilized DFT to determine its structure. researchgate.net Calculations have shown that the aliphatic ring of tetralin adopts a twisted C2 symmetry, which is more stable than a planar C2v or bent Cs conformation. researchgate.net The barrier to planarity for tetralin has been calculated to be significant, on the order of 4809 cm⁻¹. researchgate.net For this compound, the addition of the methoxymethoxy group at the 5-position would be expected to influence the conformational preference of the aliphatic ring and the electronic properties of the aromatic ring. DFT calculations would be essential to quantify these effects.

Table 1: Predicted Ground State Properties of Tetralin Analogs from DFT Calculations

| Property | Tetralin | 1,4-Benzodioxan |

|---|---|---|

| Symmetry | Twisted (C2) | Twisted (C2) |

| Twisting Angle | 31.4° | 30.1° |

| Barrier to Planarity (cm⁻¹) | 4809 | 4093 |

This table presents data from studies on tetralin and a related compound to illustrate the type of information obtainable from DFT calculations. researchgate.net

DFT is also a powerful tool for investigating reaction mechanisms. For instance, DFT calculations have been used to study the methoxycarbonylation of styrene, a reaction involving transformations relevant to the functional groups in this compound. mdpi.com Such studies can elucidate the energetics of transition states and intermediates, providing a detailed picture of the reaction pathway. mdpi.com Similarly, DFT has been employed to understand the C-H insertion reactions of rhodium aryl/aryl carbenes to form tetralins, supporting a stepwise mechanism. acs.org

Molecular Orbital (MO) theory provides a framework for understanding the nature of chemical bonds within a molecule. By analyzing the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict regions of reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, influenced by the electron-donating methoxymethoxy group, making this region susceptible to electrophilic attack. The LUMO would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for simulating its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For this compound, the methoxymethoxy group and the puckered aliphatic ring introduce conformational flexibility. MD simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. Such simulations have been successfully applied to large and complex systems, demonstrating their power in understanding molecular behavior. nih.gov For example, MD simulations have been used to study the librational motions of molecules like perylene (B46583) and tetracene in solution, providing insights into their rotational dynamics on a sub-picosecond timescale. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a crucial tool for elucidating complex reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed, step-by-step understanding of how a reaction proceeds. For reactions involving tetralin derivatives, such as their synthesis via Diels-Alder reactions, computational analysis has been used to establish plausible mechanisms. acs.org For example, in the synthesis of substituted tetralins, DFT calculations have helped to rationalize the formation of specific products by demonstrating the in situ formation of reactive intermediates like ortho-xylylene. acs.org

Kinetic modeling of reactions such as the hydrogenation of naphthalene (B1677914) to tetralin also relies on computational approaches to fit experimental data to proposed mechanistic models. researchgate.net These models can account for different adsorption modes of the reactants on a catalyst surface and help explain observed reaction rates and selectivities. researchgate.net

Prediction of Spectroscopic Parameters

Quantum mechanical calculations are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. nih.gov For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

DFT is a common method for calculating NMR chemical shifts (δ) and coupling constants (J). nih.gov These calculated parameters can then be compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov While direct predictions for this compound are not available, studies on related tetralin derivatives have shown excellent agreement between DFT-calculated and experimental vibrational frequencies (IR and Raman), particularly when the correct molecular symmetry is considered. researchgate.net The use of quantum mechanics to assist machine learning models is also an emerging area for improving the accuracy of NMR chemical shift predictions. chemrxiv.orgnih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies and oscillator strengths of electronic transitions. rsc.org This would allow for the prediction of the λmax values for this compound, providing further means of characterization.

In Silico Tools for Molecular Design and Analysis

In silico tools encompass a broad range of computational methods used in drug discovery and materials science for the design and analysis of new molecules. mass-analytica.comresearchgate.net These tools can predict various properties of a molecule before it is synthesized, saving time and resources. For a molecule like this compound, which is a derivative of the privileged tetralin scaffold found in many biologically active compounds, these tools are particularly relevant. researchgate.net

Software packages are available that can predict a range of properties, including ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial in drug development. mass-analytica.com For instance, tools like MetaSite can predict the sites of metabolism for a molecule, which is important for understanding its pharmacokinetic profile. mass-analytica.com Other tools can generate molecular descriptors that are used in Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with physical or biological properties. mass-analytica.com

3D Structure Generation Software (e.g., CORINA)

The initial and fundamental step in most computational studies is the generation of a reliable three-dimensional (3D) structure of the molecule from its 2D representation. Software like CORINA Classic is a widely recognized tool for this purpose, known for its speed and ability to produce high-quality, low-energy 3D molecular models. mn-am.comsemanticscholar.org

For this compound, the process begins with the input of its 2D structure, typically in a standard chemical file format like SMILES or SD/RD file. mn-am.com CORINA then applies a rule-based system and conformational analysis algorithms to convert this 2D information into a single, energetically favorable 3D conformation. mn-am.commn-am.com The software properly processes stereochemical information and can generate conformations for ring systems, which is particularly relevant for the tetralin core of the molecule. mn-am.comuci.edu The output is a 3D model with atomic coordinates, which serves as the foundation for further calculations. mn-am.com The robustness of CORINA ensures that it can handle a wide range of organic compounds, generating structures that are often in close agreement with experimentally determined X-ray geometries. mn-am.com

Key features of the 3D structure generation process for this compound using CORINA would include:

Input: 2D structure of this compound.

Processing: Application of internal algorithms to determine bond lengths, bond angles, and torsion angles, resulting in a stable 3D conformation.

Output: A 3D coordinate file (e.g., in MOL2 or PDB format) representing a low-energy structure of the molecule. mn-am.comuci.edu

Molecular Indices and Properties Calculation Platforms (e.g., DRAGON)

Once a 3D structure of this compound is generated, platforms like DRAGON software are employed to calculate a vast number of molecular descriptors (also known as molecular indices). talete.mi.it These descriptors are numerical values that quantify different aspects of the molecule's structure and physicochemical properties. researchgate.net DRAGON is capable of calculating nearly 5,000 descriptors, which are organized into logical blocks for ease of use. talete.mi.it

These descriptors are the final result of logical and mathematical procedures that transform the chemical information encoded in the symbolic representation of a molecule into a useful number. researchgate.net The calculations require an optimized 3D structure with hydrogen atoms for the most comprehensive results. talete.mi.it The output from DRAGON is a data table that can be used in statistical analysis and machine learning to build predictive models for biological activity, toxicity, or other properties of interest. nih.govresearchgate.net

For this compound, DRAGON would calculate descriptors from various categories, including:

0D Descriptors: Constitutional indices (e.g., molecular weight, atom counts).

1D Descriptors: Functional group counts, molecular properties (e.g., logP).

2D Descriptors: Topological indices that describe atomic connectivity.

3D Descriptors: Geometrical descriptors that depend on the 3D atomic coordinates.

The table below provides a representative sample of the types of molecular descriptors that would be calculated for this compound using a platform like DRAGON.

| Descriptor Block | Example Descriptor | Description |

| Constitutional Descriptors | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Oxygen Atoms (nO) | Total count of oxygen atoms in the structure. | |

| Topological Descriptors | Wiener Index (W) | A distance-based index related to molecular branching. |

| Walk and Path Counts | Molecular Path Count of Order 1 | The number of bonds in the molecule. |

| Geometrical Descriptors | 3D-MoRSE - Signal 01 / unweighted | Descriptors based on the 3D arrangement of atoms. |

| Functional Group Counts | Number of Aromatic Rings (nAr) | The count of aromatic rings in the molecule. |

| Molecular Properties | Molar Refractivity (AMR) | A measure of the total polarizability of a mole of a substance. |

| LogP (ALOGP) | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

These computational tools are essential for modern chemical research, enabling scientists to screen large libraries of virtual compounds and prioritize them for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Complex 5-(Methoxymethoxy)tetralin Architectures

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. mdpi.comresearchgate.net For the tetralin scaffold, research is moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. tandfonline.com A key future direction is the development of processes that are more atom-economical, energy-efficient, and utilize environmentally benign solvents and catalysts.

One promising approach involves the use of supercritical fluids, such as supercritical hexane, as reaction media for the hydrogenation of naphthalene (B1677914) to form the tetralin core. mdpi.comresearchgate.net This method offers benefits like enhanced mass transfer, higher diffusivity, and lower viscosity compared to traditional liquid solvents, leading to intensified production rates. mdpi.comresearchgate.net Furthermore, the catalyst, often platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer, can be recovered and recycled, aligning with the principles of heterogeneous catalysis. mdpi.comresearchgate.net The application of such technologies to the synthesis of functionalized naphthalenes prior to hydrogenation could provide a sustainable pathway to complex this compound architectures.

Another avenue involves sonochemical methods, which use ultrasonic irradiation to promote chemical reactions. This technique can often reduce reaction times, increase yields, and be performed in greener solvents like water. nih.gov Adapting sonochemistry for the key bond-forming reactions in the synthesis of this compound derivatives could significantly improve the environmental footprint of these processes.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Parameters for Tetralin Synthesis

| Parameter | Conventional Method (e.g., Friedel-Crafts) | Emerging Sustainable Method (Supercritical Hydrogenation) mdpi.comresearchgate.net |

|---|---|---|

| Solvent | Hazardous solvents (e.g., carbon disulfide) | Supercritical hexane |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl3) | Recyclable heterogeneous catalyst (e.g., Pt/HAP) |

| Byproducts | Significant inorganic waste | Minimal, with easy solvent separation |

| Energy Input | Often requires high temperatures for extended periods | Process intensification can lead to energy savings |

| Selectivity | Can be moderate | Close to 100% selectivity at nearly full conversion |

Exploration of Underutilized Organic Reactions for Advanced Functionalization

The functionalization of the tetralin core is critical for building molecular complexity. Traditional methods often rely on pre-functionalized starting materials. A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds, which are ubiquitous in organic molecules. nih.govmdpi.com This strategy offers a more atom- and step-economical approach to creating new derivatives. researchgate.net

For the this compound scaffold, transition-metal-catalyzed C–H activation presents a powerful tool for regioselective functionalization. nih.govacs.orgnsf.gov By employing a directing group, it is possible to selectively activate and modify specific C–H bonds on both the aromatic and aliphatic rings of the tetralin structure. For instance, recent studies have demonstrated the cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids to construct tetralin motifs, using inexpensive oxidants that generate water as the only byproduct. nih.govacs.org This methodology could be adapted to introduce diverse substituents onto the this compound framework, rapidly generating libraries of complex molecules.

Other emerging reactions include photoredox radical cascade cyclizations to access functionalized tetralins and nitrogen deletion/Diels-Alder cascade reactions. nih.govacs.orgacs.org These novel transformations move beyond conventional two-electron pathways and open up new retrosynthetic possibilities for constructing highly substituted tetralin derivatives from simple precursors.

Table 2: Emerging C-H Functionalization Strategies Applicable to the Tetralin Scaffold

| Reaction Type | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed C(sp³)–H/C(sp²)–H Coupling | Directly couples an aliphatic C-H bond and an aromatic C-H bond to form a new ring. | Construction of fused or spirocyclic systems onto the tetralin core. | nih.govacs.org |

| Diversity-Oriented C-H Olefination/Arylation | Uses templates to direct functionalization to challenging positions (e.g., C6, C7) of a naphthalene scaffold. | Selective introduction of vinyl or aryl groups at specific positions of the aromatic ring. | acs.org |

| Radical Cascade Cyclization | A sequence of radical reactions to form the tetralin ring with high functional group tolerance. | Synthesis of complex tetralins bearing sensitive functional groups. | acs.org |

Integration of Advanced Spectroscopic Techniques for Enhanced Structural and Mechanistic Insight

As synthetic methods produce increasingly complex architectures based on the this compound scaffold, the unambiguous determination of their three-dimensional structure becomes paramount. While standard techniques like 1D NMR and basic mass spectrometry are routine, future research will rely on the integration of more sophisticated methods.

Advanced two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, are essential for establishing connectivity and stereochemical relationships in densely functionalized molecules. smbstcollege.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for confident determination of molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) aids in structural elucidation by providing characteristic fragmentation patterns that act as fingerprints for specific substructures. nih.govresearchgate.net

For chiral derivatives of this compound, a combination of experimental and computational techniques is particularly powerful. The absolute configuration of complex tetralin-containing natural products has been successfully determined by comparing experimental electronic circular dichroism (ECD) spectra with those predicted by time-dependent density functional theory (TDDFT) calculations. nih.gov This integrated approach provides a high degree of confidence in stereochemical assignments, which is crucial for understanding structure-property relationships. These advanced analytical workflows will be indispensable for characterizing novel compounds and for detailed investigations into the mechanisms of the synthetic reactions used to create them. acs.org

Application of Machine Learning and Artificial Intelligence in Computational Studies for Predictive Modeling

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical research is conducted. rsc.org For a scaffold like this compound, machine learning (ML) models can be developed to predict the outcomes of chemical reactions, thereby accelerating the discovery of new derivatives and synthetic routes.

A significant challenge in late-stage functionalization is predicting the regioselectivity of a reaction. nih.gov Recent studies have shown that message passing neural networks (MPNNs), a type of AI architecture, can accurately predict the site of functionalization for reactions like the Minisci reaction on complex molecules. nih.govresearchgate.net By training such models on large datasets of reactions involving tetralin and related scaffolds, researchers could develop a tool to predict, in silico, which positions on the this compound ring are most likely to react under specific conditions. This predictive capability would allow chemists to design experiments more efficiently, targeting desired isomers and avoiding the laborious synthesis and separation of unwanted byproducts.

Beyond reaction prediction, AI can be used to model and predict the physicochemical properties of hypothetical derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate structural features with properties relevant to materials science, helping to guide the design of new molecules with desired characteristics. nih.gov

Design and Synthesis of Derivatives for Specific Academic Investigations in Materials Science or Chemical Biology (excluding biological activity)

The inherent structural rigidity and synthetic accessibility of the tetralin scaffold make it an attractive platform for creating novel functional molecules for academic research in materials science and chemical biology.

In materials science, derivatives of this compound could be designed as monomers for the synthesis of advanced polymers. For example, by introducing polymerizable groups (e.g., vinyl or acrylic moieties) or reactive sites for condensation polymerization, the tetralin unit could be incorporated into the backbone of porous organic polymers (POPs). nih.gov The rigid and well-defined structure of the tetralin core could impart favorable properties to the resulting material, such as high thermal stability, defined porosity, and a large surface area, making them suitable for applications in catalysis or separations. nih.gov Research could also explore incorporating tetralin derivatives into dynamic polymer networks for the development of recyclable or self-healing materials. warwick.ac.uk

In chemical biology, the this compound scaffold can be used to construct molecular probes and tools for studying biological systems, without the molecule itself being biologically active. For instance, the scaffold could be functionalized with a fluorescent reporter group on one part of the molecule and a reactive handle (e.g., an azide or alkyne for "click chemistry") on another. Such a tool could be used to label and visualize specific cellular components or biomolecules. The synthesis of various substituted tetralin-heterocycle conjugates provides a template for creating rigid, three-dimensional scaffolds upon which these functional chemical biology tools can be built. nih.govmdpi.com

Q & A

What are the standard laboratory methods for synthesizing 5-(Moxymethoxy)tetralin?

Basic

The synthesis typically involves reductive amination of 5-methoxy-2-tetralone using chiral auxiliaries like R-(+)-α-phenylethylamine. For example, 5-methoxy-2-tetralone is reacted with the amine in solvents such as toluene or ethyl acetate under reflux with catalysts like methanesulfonate or isopropyl titanate. The intermediate is then reduced using agents like Pd(OH)₂/C under hydrogenation conditions, followed by acidic workup to yield the hydrochloride salt . Purification involves precipitation with ethyl ether-HCl and vacuum drying.

How can enantioselective synthesis of 5-(Methoxymethoxy)tetralin derivatives be optimized?

Advanced

Enantiomeric purity is achieved using chiral resolving agents. For instance, R-(+)-α-phenylethylamine forms diastereomeric intermediates, which are separated via crystallization. Reaction conditions (e.g., solvent polarity, temperature) are critical: polar aprotic solvents like ethyl acetate improve stereochemical control. Post-reduction, chiral HPLC or capillary electrophoresis validates enantiopurity. Computational modeling of transition states can further guide optimization of steric and electronic effects in asymmetric synthesis .

Which spectroscopic techniques are essential for characterizing this compound?

Basic

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxymethoxy group substitution patterns (e.g., δ 3.75 ppm for methoxy protons) and tetralin ring conformation .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways, distinguishing isotopic patterns in deuterated analogs .

- Infrared Spectroscopy : C-O-C stretching (~1100 cm⁻¹) verifies ether linkages .

What strategies resolve discrepancies between experimental and computational thermodynamic data for methoxytetralin derivatives?

Advanced

Discrepancies in enthalpy of vaporization (ΔHv) or phase-change data arise from model limitations (e.g., Pitzer’s correlation vs. experimental calorimetry). To address this:

- Validate experimental setups using reference compounds like tetralin, where ΔHv is well-documented (e.g., 46.2 kJ/mol at 298 K) .

- Apply equations of state (e.g., Peng-Robinson) with adjusted binary interaction parameters for methoxymethoxy groups. Cross-validate with high-pressure calorimetry (up to 16 bar) to capture non-ideal fluid behavior .

How do biodegradation pathways of tetralin derivatives inform the environmental fate of this compound?

Advanced

Sphingomonas strains degrade tetralin via dioxygenase-mediated ring hydroxylation, followed by meta-cleavage. For this compound, enzymatic demethylation may precede ring oxidation. Gene clusters (e.g., thnE, thnF) encoding hydratases/aldolases in Sphingomonas macrogoltabidus could be studied via knockout mutants to identify rate-limiting steps. Biodegradation assays under aerobic vs. anaerobic conditions quantify metabolite profiles (e.g., HPLC-MS) .

What mechanistic insights guide Friedel-Crafts alkylation in synthesizing substituted tetralins?

Advanced

Friedel-Crafts cyclialkylation of phenylated alkanols generates tetralin cores via carbocation intermediates. Solvent polarity (e.g., dichloromethane) stabilizes carbocations, while Brønsted acids (e.g., H₂SO₄) catalyze cyclization. Computational studies (DFT) predict regioselectivity: electron-donating groups (e.g., methoxymethoxy) direct alkylation to para positions. Experimental validation via ¹H NMR kinetic studies monitors carbocation rearrangements .

How does isotopic labeling with deuterium enhance pharmacokinetic studies of this compound?

Advanced

Deuterated analogs (e.g., this compound-d₅) enable tracking of metabolic pathways via LC-MS. Isotopic substitution at non-labile positions (e.g., methoxymethoxy methyl) reduces kinetic isotope effects, ensuring metabolic stability mirrors the protiated compound. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.